4-Chloro-2-fluorotoluene

Physical chemistry Analytical characterization Process chemistry

4-Chloro-2-fluorotoluene (CAS 452-75-5) is a halogenated toluene derivative with the molecular formula C₇H₆ClF, characterized by a chlorine substituent at the para position and a fluorine substituent at the ortho position relative to the methyl group. This substitution pattern imparts distinct electron-withdrawing effects and regiochemical properties that differentiate it from its positional isomers and other halogenated toluene analogs.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 452-75-5
Cat. No. B1583580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorotoluene
CAS452-75-5
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyMKFCYQTVSDCXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorotoluene (CAS 452-75-5): Baseline Physical Properties and Procurement Specifications


4-Chloro-2-fluorotoluene (CAS 452-75-5) is a halogenated toluene derivative with the molecular formula C₇H₆ClF, characterized by a chlorine substituent at the para (4) position and a fluorine substituent at the ortho (2) position relative to the methyl group [1]. This substitution pattern imparts distinct electron-withdrawing effects and regiochemical properties that differentiate it from its positional isomers and other halogenated toluene analogs. The compound is commercially available as a clear liquid with a purity specification of ≥99% (GC), a boiling point of 158 °C at 743 mmHg, a density of 1.186 g/mL at 25 °C, and a refractive index n20/D of 1.498 .

Why 4-Chloro-2-fluorotoluene Cannot Be Substituted by Generic Halogenated Toluenes


The simultaneous presence of chlorine at the para position and fluorine at the ortho position in 4-chloro-2-fluorotoluene creates a unique electronic and steric environment that is not replicable by other halogenated toluene analogs. The fluorine atom, being the most electronegative element, exerts a strong -I (inductive) electron-withdrawing effect while simultaneously donating electron density via +M (mesomeric) resonance, whereas the chlorine atom primarily withdraws electron density inductively [1]. In regioselective transformations, the relative positioning of these substituents dictates the site of electrophilic aromatic substitution and influences the reactivity of cross-coupling partners. Experimental evidence demonstrates that chlorofluorobenzene positional isomers exhibit markedly different behavior in oxidative addition reactions with rhodium complexes: the proportion of competing C–H bond activation products varies substantially depending on the spatial separation between chlorine and fluorine atoms [2]. Consequently, substituting 4-chloro-2-fluorotoluene with its positional isomers—such as 2-chloro-4-fluorotoluene, 3-chloro-2-fluorotoluene, or 2-chloro-6-fluorotoluene—will produce divergent reaction outcomes in terms of yield, selectivity, and product distribution.

Quantitative Differentiation Evidence for 4-Chloro-2-fluorotoluene vs. Closest Analogs


Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Three Positional Isomers

Direct head-to-head comparison of physical properties from a single commercial vendor specification sheet demonstrates clear differentiation between 4-chloro-2-fluorotoluene and three closely related halogenated toluene analogs. These property differences are critical for separation, purification, and identification in multi-step synthetic sequences .

Physical chemistry Analytical characterization Process chemistry

Methyl Internal Rotation Barrier: Rotational Spectroscopic Differentiation from Other Halogen-Substituted Toluenes

Fourier transform microwave spectroscopy reveals that 4-chloro-2-fluorotoluene (also designated 2-fluoro-4-chlorotoluene) exhibits a methyl internal rotation barrier of approximately 230 cm⁻¹ (≈2.75 kJ/mol), with fine torsional splittings observed for all rotational transitions due to hindered methyl rotation. This barrier was compared with those of other halogen-substituted toluene derivatives, establishing a quantitative spectroscopic fingerprint for molecular identification [1].

Rotational spectroscopy Physical organic chemistry Molecular structure

Density Differentiation for Formulation and Process Engineering

Direct comparison of density values at 25 °C reveals that 4-chloro-2-fluorotoluene (1.186 g/mL) occupies an intermediate density position among its closest halogenated toluene analogs. This property directly affects solvent selection, biphasic reaction design, and material handling calculations in pilot- and production-scale operations .

Process engineering Formulation chemistry Quality control

C–Cl Bond Oxidative Addition Selectivity: Regiochemical Effects of Chlorine-Fluorine Separation

In a systematic study of C–Cl bond oxidative addition of chloroarenes to a POP–rhodium complex, chlorofluorobenzenes exhibited competitive C–Cl oxidative addition and C–H bond activation pathways. The proportion of C–H activation product increased as the spatial separation between fluorine and chlorine atoms increased. For p-chlorofluorobenzene (chlorine and fluorine para to each other, analogous to 4-chloro-2-fluorotoluene), the reaction produced 61% C–Cl oxidative addition product and 39% C–H activation product. This contrasts sharply with m-chlorofluorobenzene, which gave 91% C–Cl oxidative addition and only 9% C–H activation product [1].

Organometallic chemistry Catalysis C–Cl bond activation

Pharmaceutical Intermediate Application: Specific Role in Ziprasidone Synthesis

4-Chloro-2-fluorotoluene serves as a specific and non-substitutable starting material in the synthesis of ziprasidone, a second-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthetic route involves the reaction of 4-chloro-2-fluorotoluene with 2-(2,3-dihydro-1H-inden-2-yl)acetic acid to form the key intermediate 2-(4-chloro-2-fluorophenyl)indan-1-one, which is subsequently transformed to the final API [1]. Other halogenated toluene isomers, such as 2-chloro-4-fluorotoluene or 3-chloro-2-fluorotoluene, would yield regioisomeric intermediates with different pharmacological profiles that would fail to meet the established drug substance specifications [2].

Medicinal chemistry Pharmaceutical synthesis API intermediates

Physical State Differentiation: Liquid vs. Solid at Ambient Conditions

Direct vendor comparison data demonstrates that 4-chloro-2-fluorotoluene is a liquid at ambient temperature, whereas its closest positional isomer with reversed halogen positioning—2-chloro-4-fluorotoluene (338737)—is a solid at ambient conditions. This fundamental physical state difference has immediate implications for material handling, storage, and reaction setup .

Material handling Process safety Formulation

High-Value Application Scenarios for 4-Chloro-2-fluorotoluene Based on Quantitative Differentiation


Pharmaceutical API Intermediate: Ziprasidone and Related Antipsychotic Agents

4-Chloro-2-fluorotoluene is an essential building block in the synthesis of ziprasidone, a second-generation atypical antipsychotic with annual global sales exceeding $100 million prior to patent expiration. The specific 4-chloro-2-fluoro substitution pattern on the aromatic ring is required to form the key intermediate 2-(4-chloro-2-fluorophenyl)indan-1-one, which dictates the pharmacological activity of the final drug substance. Substitution with any positional isomer (e.g., 2-chloro-4-fluorotoluene) would produce a different regioisomeric intermediate that does not conform to the established pharmacophore and would fail to meet USP/EP monograph specifications. This non-substitutability is supported by the compound's documented role as a specific starting material in ziprasidone synthetic routes [1].

Regioselective Cross-Coupling in Agrochemical Intermediate Synthesis

The differential reactivity of 4-chloro-2-fluorotoluene in Suzuki-Miyaura and Stille cross-coupling reactions enables the construction of biaryl scaffolds that are prevalent in modern agrochemicals, including certain herbicides and fungicides. The para-chloro substitution provides a reactive site for palladium-catalyzed C–Cl bond activation, while the ortho-fluoro group modulates the electron density of the aromatic ring to influence coupling rates and regioselectivity. As demonstrated by class-level evidence from rhodium-mediated C–Cl oxidative addition studies, the para-fluoro substitution pattern significantly alters the C–H activation/C–Cl oxidative addition product ratio compared to ortho- or meta-fluoro analogs [2]. Researchers developing SAR libraries for crop protection candidates should specify this exact isomer to maintain synthetic consistency and avoid off-target regioisomers.

Spectroscopic Standard and Computational Chemistry Validation

4-Chloro-2-fluorotoluene has been extensively characterized by FT-IR, FT-Raman spectroscopy, and high-resolution rotational spectroscopy, making it a valuable reference standard for analytical method development and computational chemistry validation. The compound's well-documented vibrational frequencies, rotational constants, quadrupole coupling constants for ³⁵Cl and ³⁷Cl isotopologues, and methyl internal rotation barrier of ~230 cm⁻¹ [3] provide a benchmark dataset for validating density functional theory (DFT) calculations and molecular mechanics force fields. The B3LYP/6-311++G(d,p) computational method has been shown to produce vibrational frequency predictions in good agreement with experimental observations for this compound [4]. Analytical laboratories and computational chemistry groups benefit from the availability of this comprehensive spectral dataset when establishing new methods or training machine learning models for molecular property prediction.

Bromination Intermediate for Multi-Step Synthesis

4-Chloro-2-fluorotoluene is used in the preparation of 4-chloro-2-fluoro-benzylbromide via benzylic bromination . This transformation capitalizes on the specific 4-chloro-2-fluoro substitution pattern to generate a versatile electrophilic building block for subsequent nucleophilic substitution reactions. The physical properties of 4-chloro-2-fluorotoluene—specifically its liquid state at ambient conditions, boiling point of 158 °C, and density of 1.186 g/mL—facilitate precise volumetric handling in continuous flow bromination setups. Researchers should note that substituting 2-chloro-4-fluorotoluene (a solid at ambient temperature) would fundamentally alter the material handling workflow and potentially require different reaction conditions or solvent systems.

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